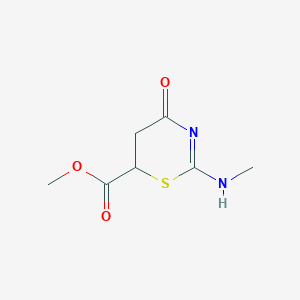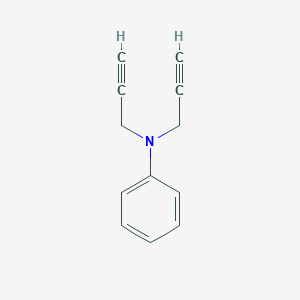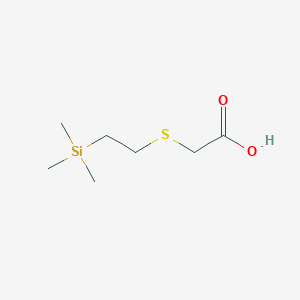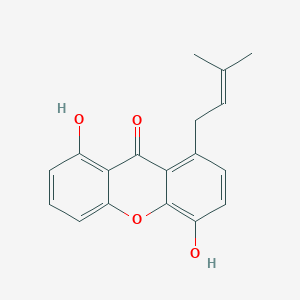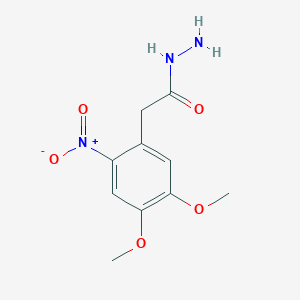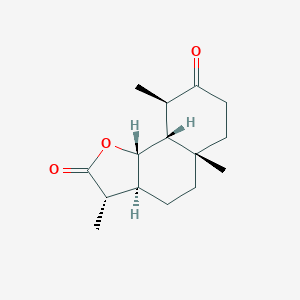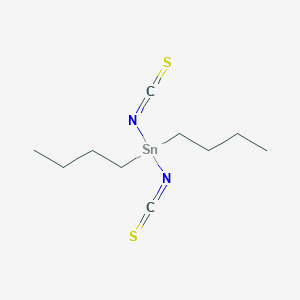
Ferruol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferruol A is a natural product that has been found to possess a range of biological activities. It is a member of the ferruginol family of diterpenoids and is extracted from the bark of the tree species, Abies holophylla. Ferruol A has been studied extensively for its potential use in scientific research applications due to its unique chemical properties and biological effects.
Mécanisme D'action
The mechanism of action of ferruol A is not fully understood. However, it has been suggested that its biological effects are due to its ability to modulate various signaling pathways in cells. For example, ferruol A has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
Ferruol A has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, ferruol A has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ferruol A in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for research on ferruol A. One area of interest is the development of new drugs based on the compound's structure and biological effects. Additionally, further research is needed to fully understand the mechanism of action of ferruol A and its potential use in the treatment of various diseases. Finally, studies on the pharmacokinetics and toxicity of ferruol A are needed to determine its safety and efficacy as a potential therapeutic agent.
In conclusion, ferruol A is a promising natural product with a range of biological activities that make it a useful tool for scientific research. Its unique chemical structure and biological effects make it a potential candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
Ferruol A is a complex molecule that is difficult to synthesize in the laboratory. The most common method of obtaining ferruol A is through extraction from the bark of Abies holophylla trees. This process involves the use of organic solvents to extract the compound from the plant material.
Applications De Recherche Scientifique
Ferruol A has been found to exhibit a range of biological activities that make it a promising candidate for use in scientific research. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. Additionally, ferruol A has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
16117-33-2 |
|---|---|
Nom du produit |
Ferruol A |
Formule moléculaire |
C23H30O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C23H30O5/c1-7-13(5)16-11-17(24)28-23-18(16)21(26)15(10-9-12(3)4)22(27)19(23)20(25)14(6)8-2/h9,11,13-14,26-27H,7-8,10H2,1-6H3 |
Clé InChI |
YYAFOTWMPGOEDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
SMILES canonique |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



